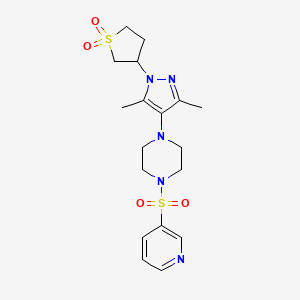

![molecular formula C18H16ClN5O B2365273 1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea CAS No. 2097916-25-9](/img/structure/B2365273.png)

1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

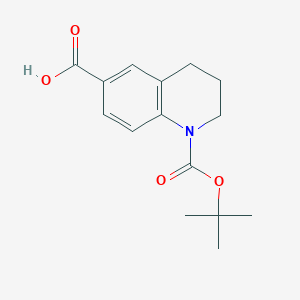

1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a useful research compound. Its molecular formula is C18H16ClN5O and its molecular weight is 353.81. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Urea Derivatives in Drug Design

The hydrogen binding capabilities of ureas, such as 1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea, make them pivotal in drug design due to their broad range of bioactivities. Ureas are incorporated into small molecules to modulate selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. Various urea derivatives have been identified as modulators for biological targets, including kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes such as HDAC, PRMT, or DOT1L, underscoring the significance of the urea moiety in medicinal chemistry (Jagtap et al., 2017).

Urea Biosensors

Urea, including derivatives like this compound, finds applications in biosensors designed for detecting and quantifying urea concentration. Given that urea is a critical end product of nitrogen metabolism in humans and its concentration levels are indicative of various health conditions, urea biosensors play a crucial role in healthcare. The use of enzyme urease as a bioreceptor element in urea biosensors highlights the compound's importance across several fields including healthcare, fishery, dairy, and agriculture (Botewad et al., 2021).

Urease Inhibitors in Medical Treatments

Research on urease inhibitors, including derivatives of this compound, has pointed to their potential in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. These compounds, by inhibiting the enzyme urease that catalyzes the hydrolysis of urea, offer a pathway to treat such infections, highlighting the therapeutic potential of urea derivatives in medical applications (Kosikowska & Berlicki, 2011).

Slow Release Fertilizers

The compound ureaform, a derivative from urea chemistry, serves as a slow-release fertilizer by providing nitrogen to crops over time. This application underscores the utility of urea derivatives in agriculture, enhancing crop yield and supporting sustainable farming practices. The mechanism of action relies on the microbial activity in soil, which governs the rate of nitrogen release from the fertilizer, demonstrating the intersection of urea chemistry with agricultural science (Alexander & Helm, 1990).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazine derivatives, have been found to exhibit anti-tubercular activity against mycobacterium tuberculosis .

Biochemical Pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Related compounds have been found to have diverse biological activities, suggesting they may interact with multiple pathways .

Result of Action

Related compounds have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN5O/c19-15-3-1-13(2-4-15)11-23-18(25)24-12-16-17(22-10-9-21-16)14-5-7-20-8-6-14/h1-10H,11-12H2,(H2,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFWWWJWUFFQEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)NCC2=NC=CN=C2C3=CC=NC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Adamantan-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-chloro-3-oxobutanenitrile](/img/structure/B2365192.png)

![2-Methoxyethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2365199.png)

![t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate](/img/structure/B2365205.png)

![6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride](/img/structure/B2365208.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B2365209.png)

![2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2365213.png)